molecular formula C16H21N3O2S2 B2536886 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235151-91-3

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2536886
M. Wt: 351.48
InChI Key: ZNSCWOFSLBTHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new heterocyclic compounds based on sulfonamide frameworks, which show significant antimicrobial activities. These studies involve complex synthetic pathways leading to the formation of compounds with potential antimicrobial properties. For example, the synthesis of heterocyclic compounds incorporating sulfonamide groups has shown efficacy against various microbial strains, indicating the compound's role in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Antimicrobial Derivatives

Derivatives of the compound have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. Novel heterocyclic sulfonamides incorporating thiophene, piperidine, and pyridine moieties have been developed and assessed in vitro for their activities against cancer cell lines and microbial agents. These studies contribute to the understanding of the compound's utility in designing new therapeutic agents targeting cancer and infectious diseases (Debbabi et al., 2016).

Selectivity and Polypharmacological Approach

The N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been investigated for designing selective ligands for the 5-HT7 receptor or multifunctional agents for treating complex diseases. This approach emphasizes the compound's role in developing therapeutics with selectivity for specific receptors, showcasing its potential in creating more targeted and effective treatments (Canale et al., 2016).

Antiproliferative Agents

Further research has focused on synthesizing N,N-dimethylbenzenesulfonamide derivatives with antiproliferative activities against cancer cell lines, indicating the compound's significance in developing novel anticancer therapies. These studies highlight the therapeutic potential of sulfonamide derivatives in treating cancer, with specific derivatives showing higher antiproliferative activity compared to standard chemotherapy agents (Bashandy et al., 2014).

Safety And Hazards

A related compound, “N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine”, causes serious eye damage and severe skin burns .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to advance with the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-23(21,16-2-1-6-17-11-16)18-10-14-3-7-19(8-4-14)12-15-5-9-22-13-15/h1-2,5-6,9,11,13-14,18H,3-4,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSCWOFSLBTHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.